molecular formula C13H17N3O B13720464 2-Isobutoxy-4-pyrazol-1-yl-phenylamine

2-Isobutoxy-4-pyrazol-1-yl-phenylamine

Cat. No.: B13720464
M. Wt: 231.29 g/mol
InChI Key: BSHDHPZTMKXNCE-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-pyrazol-1-yl-phenylamine is a phenylamine derivative featuring an isobutoxy group at the 2-position and a pyrazole ring at the 4-position of the benzene core. This structure combines lipophilic (isobutoxy) and heteroaromatic (pyrazole) moieties, which are often associated with enhanced solubility and bioactivity in medicinal chemistry contexts.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(2-methylpropoxy)-4-pyrazol-1-ylaniline

InChI

InChI=1S/C13H17N3O/c1-10(2)9-17-13-8-11(4-5-12(13)14)16-7-3-6-15-16/h3-8,10H,9,14H2,1-2H3

InChI Key

BSHDHPZTMKXNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N2C=CC=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-chloro-2-isobutoxyphenylamine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-Isobutoxy-4-pyrazol-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

2-Isobutoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several analogs with phenethylamino or phenethoxy backbones modified by heterocyclic substituents (e.g., pyridazine, isoxazole). Below is a comparative analysis of key structural and functional differences:

Table 1: Structural Comparison of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine and Analogs

Compound Name/ID Core Structure Substituent at 4-Position Functional Group at Linker Key Features
This compound Phenylamine Pyrazole Isobutoxy (ether) High lipophilicity; potential for π-π stacking (pyrazole)
I-6230 Ethyl benzoate Pyridazin-3-yl Phenethylamino (amine) Polar pyridazine; possible hydrogen bonding
I-6232 Ethyl benzoate 6-Methylpyridazin-3-yl Phenethylamino (amine) Methyl enhances steric bulk and lipophilicity
I-6273 Ethyl benzoate Methylisoxazol-5-yl Phenethylamino (amine) Isoxazole’s electron-withdrawing effects may alter reactivity
I-6373 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethylthio (thioether) Thioether linker increases flexibility and oxidation sensitivity
I-6473 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethoxy (ether) Ether linker improves metabolic stability vs. thioether

Key Observations:

Substituent Effects: Pyrazole in the target compound offers a balance of aromaticity and hydrogen-bonding capability, contrasting with pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473), which are more polar or electron-deficient.

Linker Modifications :

  • Ether (I-6473) and thioether (I-6373) linkers in analogs influence metabolic stability and conformational flexibility. The target compound’s isobutoxy ether linker may confer similar advantages.

Research Findings and Implications

  • Bioactivity : Pyridazine and isoxazole analogs (e.g., I-6230, I-6273) are often explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s pyrazole moiety may offer similar mimicry with distinct selectivity profiles.
  • Solubility : The isobutoxy group likely increases logP compared to ethyl benzoate derivatives, which could affect pharmacokinetics.

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